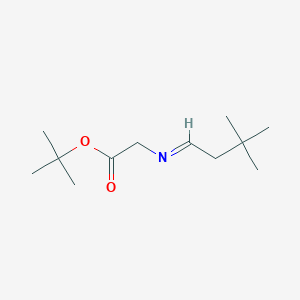![molecular formula C5H9ClOS B13993874 Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- CAS No. 5310-35-0](/img/structure/B13993874.png)
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- is an organic compound with the molecular formula C5H9ClOS It is a derivative of ethanol where a 2-chloro-2-propen-1-yl group is attached via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-propen-1-ol with thiol compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagent used.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to various biochemical effects. The pathways involved include the modification of proteins and enzymes, which can alter their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-propen-1-ol: A precursor in the synthesis of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-.
2-Chloroallyl alcohol: Another related compound with similar reactivity.
2-Chloropropene-3-ol: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- is unique due to the presence of both a chlorine atom and a sulfur atom in its structure, which imparts distinct reactivity and potential applications compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
5310-35-0 |
|---|---|
Molekularformel |
C5H9ClOS |
Molekulargewicht |
152.64 g/mol |
IUPAC-Name |
2-(2-chloroprop-2-enylsulfanyl)ethanol |
InChI |
InChI=1S/C5H9ClOS/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
InChI-Schlüssel |
CZYDBTPROYFCRN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane](/img/structure/B13993803.png)
![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)
![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)
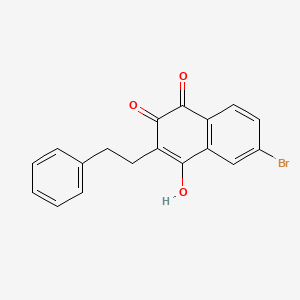
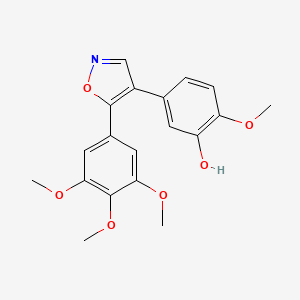
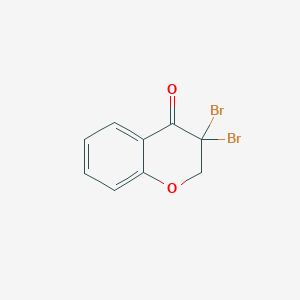
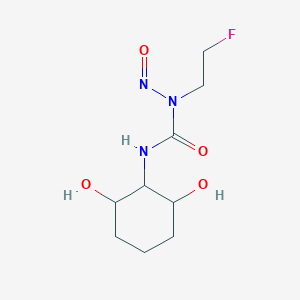
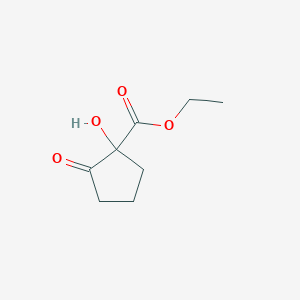
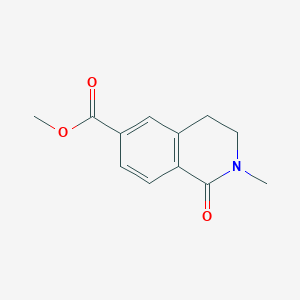
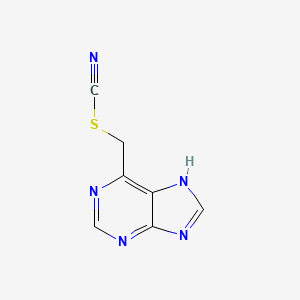
![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
